6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex heterocyclic compound. It features a unique structure that combines elements of thiazole and pyrimidine, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c20-12-5-6-16-15-19(12)7-9(8-22-15)13(21)18-14-17-10-3-1-2-4-11(10)23-14/h5-6,9H,1-4,7-8H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVBRIXKSQWSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CN4C(=O)C=CN=C4SC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step reactions. One common method involves the reaction of 2-bromodimedone with cyanothioacetamide to form the thiazole derivative . This intermediate is then subjected to further reactions to incorporate the pyrimidine ring and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and thiazine exhibit significant antimicrobial properties. Compounds similar to 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Studies have demonstrated that thiazine derivatives can inhibit the growth of cancer cells. For instance, compounds with similar structural features have been reported to exhibit cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific interactions at the molecular level often involve inhibition of key enzymes involved in cancer cell proliferation.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Research on related compounds has shown that they can act as inhibitors of neuroinflammation and oxidative stress . This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Agrochemical Applications
The unique properties of 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide extend to agrochemicals. The compound has potential as a pesticide or fungicide due to its ability to disrupt cellular processes in target organisms. Research indicates that similar thiazole compounds possess herbicidal activity .
Case Study 1: Antimicrobial Efficacy
A study conducted by Egile et al. synthesized a series of thiazole derivatives and evaluated their antimicrobial properties against various pathogens. The results indicated that certain derivatives exhibited up to 16-fold higher potency than standard antibiotics against resistant strains . This highlights the potential of thiazine derivatives in combating antibiotic resistance.
Case Study 2: Cancer Cell Inhibition
Zhan et al. explored the anticancer activity of triazolo-thiazine derivatives in vitro and in vivo. One compound demonstrated significant tumor growth inhibition in xenograft models with IC50 values in the nanomolar range . Such findings suggest that the structural motifs present in 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide could be optimized for enhanced anticancer activity.
Mechanism of Action
The mechanism of action of 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide involves the inhibition of specific enzymes. It targets tyrosine kinases and Pim-1 kinase, which play crucial roles in cell signaling pathways related to cancer cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
- 2-aminothiazole derivatives
- Indole derivatives
Uniqueness
What sets 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide apart from similar compounds is its unique combination of thiazole and pyrimidine rings. This structural feature contributes to its diverse biological activities and makes it a versatile compound for various research applications. Additionally, its ability to inhibit multiple kinases involved in cancer progression highlights its potential as a multi-targeted anticancer agent.
Biological Activity
Overview
The compound 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazine derivatives and incorporates both benzothiazole and pyrimidine structures. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O2S |
| Molecular Weight | 345.41 g/mol |
| IUPAC Name | 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to certain receptors influencing cellular signaling pathways.
Further research is necessary to elucidate the precise mechanisms of action and the molecular targets involved.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide exhibit significant antimicrobial properties. For example:
- Benzothiazole Derivatives : Compounds with benzothiazole moieties have shown activity against various pathogens including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Research has also highlighted the potential antitumor effects of related thiazole derivatives. For instance:
- Cytotoxicity Studies : Analogous compounds have demonstrated cytotoxic effects on human-derived cancer cell lines in vitro . The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial activity of benzothiazole derivatives:
- Methodology : A series of compounds were synthesized and screened against a panel of bacterial strains.
- Results : Several derivatives exhibited potent inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Study 2: Antitumor Efficacy
A separate investigation focused on the antitumor properties of thiazole-based compounds:
- Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29), and renal cancer (A498).
- Findings : Compounds showed growth inhibition in nanomolar concentrations with IC50 values indicating strong potential as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
